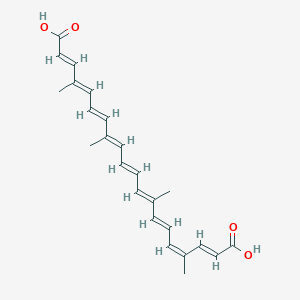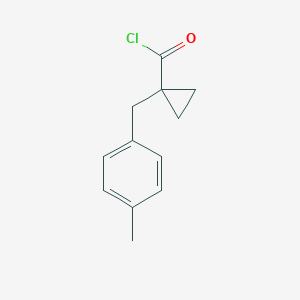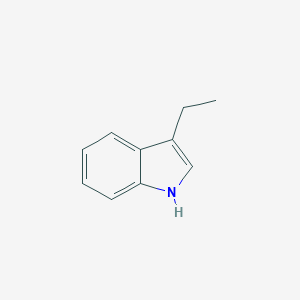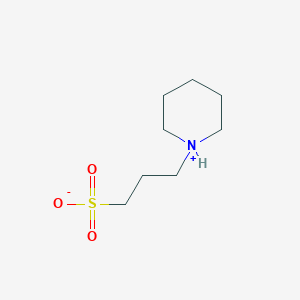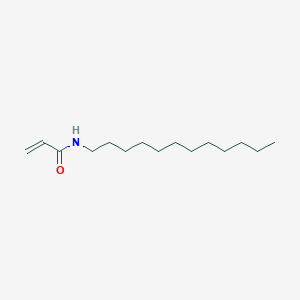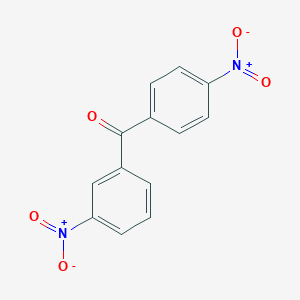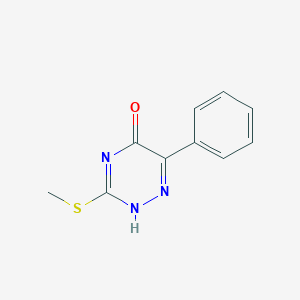
3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one, also known as 3-MST, is a compound that has gained attention in scientific research due to its potential pharmacological properties. This compound has been synthesized using various methods and has shown promising results in pre-clinical studies.
Mécanisme D'action
The mechanism of action of 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one is not fully understood. However, studies have shown that it inhibits the activity of enzymes involved in cancer cell proliferation and inflammation. Additionally, 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
Studies have shown that 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one has no significant toxicity on normal cells, making it a potential candidate for cancer therapy. Additionally, 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one has been shown to reduce the levels of inflammatory cytokines, indicating its potential use in treating inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one in lab experiments include its potential pharmacological properties, low toxicity on normal cells, and ease of synthesis. However, the limitations of using 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one include the lack of understanding of its mechanism of action and the need for further pre-clinical and clinical studies to determine its efficacy and safety.
Orientations Futures
For research on 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one include further pre-clinical and clinical studies to determine its efficacy and safety in treating cancer and inflammatory diseases. Additionally, studies can be conducted to understand the mechanism of action of 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one and to develop more potent analogs of the compound. Furthermore, studies can be conducted to determine the potential of 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one in treating other diseases such as viral infections.
Conclusion
In conclusion, 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one has shown potential pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. The compound has been synthesized using various methods and has shown no significant toxicity on normal cells. However, further pre-clinical and clinical studies are needed to determine its efficacy and safety in treating various diseases. Future research can focus on understanding the mechanism of action of 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one and developing more potent analogs of the compound.
Méthodes De Synthèse
The synthesis of 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one has been achieved using various methods, including the reaction of 3-amino-6-phenyl-1,2,4-triazin-5(2H)-one with methylthiol in the presence of a catalyst. Another method involves the reaction of 3-amino-6-phenyl-1,2,4-triazin-5(2H)-one with methylthioacetic acid in the presence of a dehydrating agent. The purity of the synthesized compound can be determined using various analytical techniques such as NMR, IR, and HPLC.
Applications De Recherche Scientifique
3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one has shown potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities. Studies have shown that 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one inhibits the growth of cancer cells and induces apoptosis, making it a potential candidate for cancer therapy. Additionally, 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one has shown anti-inflammatory properties by inhibiting the production of inflammatory cytokines. The anti-microbial activity of 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one has also been demonstrated against various bacterial strains.
Propriétés
Numéro CAS |
1566-37-6 |
|---|---|
Nom du produit |
3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one |
Formule moléculaire |
C10H9N3OS |
Poids moléculaire |
219.27 g/mol |
Nom IUPAC |
3-methylsulfanyl-6-phenyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C10H9N3OS/c1-15-10-11-9(14)8(12-13-10)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,13,14) |
Clé InChI |
XHHHXWUBPUAMPZ-UHFFFAOYSA-N |
SMILES isomérique |
CSC1=NC(=O)C(=NN1)C2=CC=CC=C2 |
SMILES |
CSC1=NN=C(C(=O)N1)C2=CC=CC=C2 |
SMILES canonique |
CSC1=NC(=O)C(=NN1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



